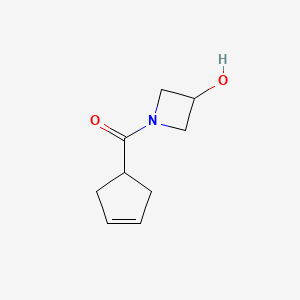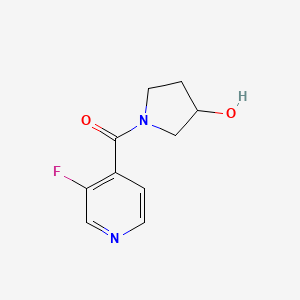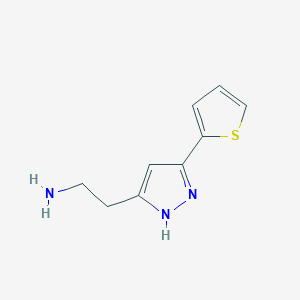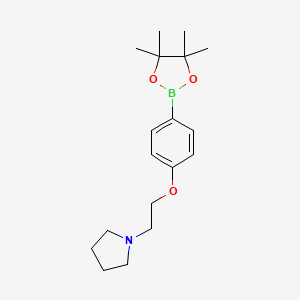
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidin
Übersicht
Beschreibung
The compound “1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom. This phenoxy group is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound could involve several steps. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be introduced via a borylation reaction . This involves the reaction of a suitable precursor with a boron-containing reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The pyrrolidine ring can be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring is a five-membered ring, which can introduce some strain into the molecule. The phenyl ring is planar, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is likely to be quite bulky .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could act as a Lewis acid, accepting a pair of electrons from a Lewis base . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound quite lipophilic . The compound is described as a colorless to yellow liquid or semi-solid .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die in der organischen Synthese eine Schlüsselrolle spielen . Die Boronsäureester-Einheit der Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Halogeniden oder Triflaten und bildet neue Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion ist entscheidend für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und organischer Materialien.
Arzneimittelentwicklung
Boronsäuren und ihre Ester, wie diese Verbindung, sind in der Entwicklung neuer Medikamente von entscheidender Bedeutung . Sie dienen als Enzyminhibitoren oder Liganden-Medikamente, insbesondere bei der Behandlung von Krebs und mikrobiellen Infektionen. Ihre einzigartige Reaktivität ermöglicht es, sie als Zwischenprodukte bei der Synthese einer Vielzahl von therapeutischen Wirkstoffen zu verwenden.
Neutroneneinfangtherapie
Die borhaltigen Verbindungen sind potenzielle Kandidaten für die Neutroneneinfangtherapie (BNCT), eine gezielte Krebsbehandlungsstrategie . Wenn Bor mit Neutronen bestrahlt wird, fängt es diese Neutronen ein und unterliegt Kernreaktionen, die Krebszellen zerstören und das umgebende gesunde Gewebe schonen.
Polymersynthese
Diese Verbindung wird bei der Synthese neuartiger Copolymere eingesetzt, die Anwendungen in der Elektronik und Materialwissenschaft finden . Der Boronsäureester spielt eine entscheidende Rolle bei der Steuerung des Polymerisationsprozesses und führt zu Materialien mit spezifischen optischen und elektrochemischen Eigenschaften.
Biologische Sonden
Aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Zuckern und anderen Diolen zu bilden, werden Verbindungen wie 4-(2-PYRROLIDINOETHOXY)PHENYLBORONIC ACID, PINACOL ESTER als biologische Sonden verwendet . Sie können das Vorhandensein von Biomolekülen nachweisen und quantifizieren, was für diagnostische und Forschungszwecke unerlässlich ist.
Stimulus-responsive Wirkstoffträger
Die Boronsäureesterbindungen in dieser Verbindung werden bei der Konstruktion von stimulus-responsiven Wirkstoffträgern eingesetzt . Diese Träger können auf Veränderungen der Mikroumgebung, wie z. B. pH-Wert, Glukosespiegel und ATP, reagieren und Medikamente kontrolliert freisetzen, wodurch die Wirksamkeit erhöht und Nebenwirkungen reduziert werden.
Wirkmechanismus
Mode of Action
It is known that the compound can be used as a reagent to borylate arenes . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound’s role in borylating arenes
Result of Action
Its role as a reagent in borylation reactions suggests that it may induce structural changes in its targets, potentially altering their function.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-9-16(10-8-15)21-14-13-20-11-5-6-12-20/h7-10H,5-6,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBUEBRZJFNDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718424 | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656257-46-4 | |
| Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656257-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
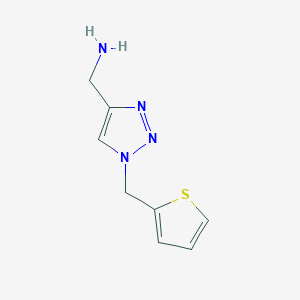
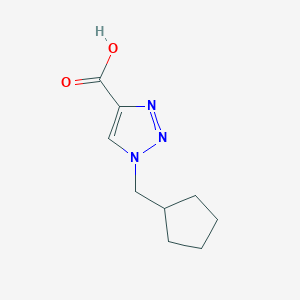
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
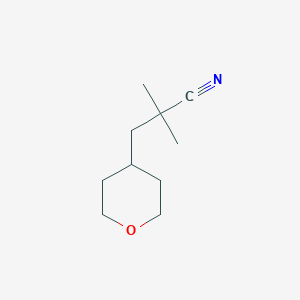
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
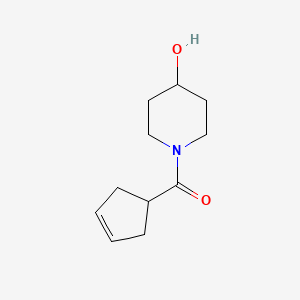
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
